255064-79-0
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Overview
Description
The compound with the Chemical Abstracts Service number 255064-79-0 is known as Cyclin-dependent kinase 2 acetate. Cyclin-dependent kinase 2 is a member of the eukaryotic serine/threonine protein kinase family. Its primary function is to catalyze the phosphoryl transfer of adenosine triphosphate gamma-phosphate to the hydroxyl group of serine or threonine residues in a protein substrate .
Scientific Research Applications
Cyclin-dependent kinase 2 acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and enzyme kinetics
Biology: Investigated for its role in cell cycle regulation and its potential as a target for cancer therapy
Medicine: Explored for its potential use in developing new cancer treatments by inhibiting Cyclin-dependent kinase 2 activity
Industry: Utilized in the production of research reagents and biochemical assays
Mechanism of Action
The mechanism of action of CDK2 involves the catalysis of the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl in a protein substrate . This activity is maximal during the S phase and G2, and is activated by interaction with cyclin E during the early stages of DNA synthesis to permit G1-S transition, and subsequently activated by cyclin A2 (cyclin A1 in germ cells) during the late stages of DNA replication to drive the transition from S phase to mitosis, the G2 phase .
Safety and Hazards
The compound is for research use only and not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclin-dependent kinase 2 acetate is synthesized through a series of chemical reactions involving the phosphorylation of specific amino acid residues. The synthetic route typically involves the use of adenosine triphosphate as a phosphate donor and a protein substrate containing serine or threonine residues .
Industrial Production Methods
Industrial production of Cyclin-dependent kinase 2 acetate involves large-scale chemical synthesis using automated peptide synthesizers. The process includes the purification of the final product through high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 2 acetate undergoes several types of chemical reactions, including:
Phosphorylation: The transfer of a phosphate group from adenosine triphosphate to serine or threonine residues in a protein substrate
Hydrolysis: The cleavage of chemical bonds through the addition of water molecules
Common Reagents and Conditions
Adenosine triphosphate: Used as a phosphate donor in phosphorylation reactions
Water: Used in hydrolysis reactions
Major Products Formed
Phosphorylated proteins: Resulting from the transfer of phosphate groups to serine or threonine residues
Dephosphorylated adenosine triphosphate: Resulting from the loss of phosphate groups
Comparison with Similar Compounds
Cyclin-dependent kinase 2 acetate can be compared with other similar compounds, such as:
Cyclin-dependent kinase 1: Another member of the eukaryotic serine/threonine protein kinase family involved in cell cycle regulation
Cyclin-dependent kinase 4: Involved in the regulation of the G1 phase of the cell cycle
Cyclin-dependent kinase 6: Similar to Cyclin-dependent kinase 4, it plays a role in cell cycle regulation
Cyclin-dependent kinase 2 acetate is unique in its specific role in the G1/S transition of the cell cycle and its potential as a target for cancer therapy .
Properties
CAS No. |
255064-79-0 |
---|---|
Molecular Formula |
C₃₅H₅₇N₁₅O₉ |
Molecular Weight |
831.92 |
sequence |
One Letter Code: HHASPRK |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.